

Butyl phthalyl butyl glycolate molecular weight and formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl phthalyl butyl glycolate*

Cat. No.: *B167150*

[Get Quote](#)

Technical Guide: Butyl Phthalyl Butyl Glycolate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of **Butyl Phthalyl Butyl Glycolate**, with a focus on its molecular characteristics.

Chemical Identity and Molecular Formula

Butyl phthalyl butyl glycolate is a chemical compound primarily used as a plasticizer.^{[1][2]} It is a colorless to light yellow, odorless liquid.^{[2][3]} The compound is known by several synonyms, including Butoxycarbonylmethyl butyl phthalate and Phthalic acid butoxycarbonylmethyl butyl ester.^{[4][5]}

The molecular formula for **Butyl Phthalyl Butyl Glycolate** is $C_{18}H_{24}O_6$.^{[1][3][4][6][7][8]}

Quantitative Data Summary

The key molecular and physical properties of **Butyl Phthalyl Butyl Glycolate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	336.4 g/mol	[3]
336.38 g/mol	[4] [5] [6] [7]	
336.3796 g/mol	[8]	
CAS Number	85-70-1	[1] [3] [4] [5] [6] [7] [8]
Density	1.1 g/cm ³	[7]
1.097 g/cm ³	[9]	
Boiling Point	345 °C	[3] [9]
220 °C (at 10 mmHg)	[7]	
Melting Point	Below -35 °C	[3] [9]
Flash Point	199 °C (Open cup)	[3] [7]
Water Solubility	Insoluble (8.8 mg/L at 25 °C)	[3]
Solubility in Organic Solvents	Soluble in chloroform (sparingly) and methanol (slightly)	[7]
Refractive Index	n _{20/D} 1.49	[1] [7]

Molecular Structure

The structural formula of **Butyl Phthalyl Butyl Glycolate** provides insight into its chemical properties and function as a plasticizer.

Caption: Chemical structure of **Butyl Phthalyl Butyl Glycolate**.

Experimental Protocols

a) Synthesis of **Butyl Phthalyl Butyl Glycolate**

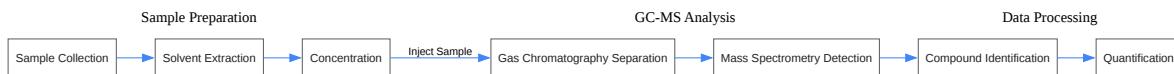
The synthesis of **Butyl Phthalyl Butyl Glycolate** can be achieved through a two-step esterification process.

Step 1: Synthesis of Butyl Glycolate This procedure is based on the general esterification of glycolic acid.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a water separator, combine 1 mole of glycolic acid, 4.5 moles of n-butanol, and a suitable catalyst (e.g., 16 g of a dry solid acid catalyst).[10]
- **Heating:** Heat the mixture to approximately 138°C for 4 hours.[10]
- **Monitoring:** Monitor the reaction progress by taking aliquots (e.g., 0.5 ml) every 30 minutes to determine the acid value.[10]
- **Work-up:** Once the reaction is complete, cool the mixture and remove the catalyst by filtration. The excess n-butanol can be removed under reduced pressure. The crude butyl glycolate is then purified by distillation.

Step 2: Synthesis of Butyl Phthalyl Butyl Glycolate This procedure is based on the general synthesis of phthalate esters.

- **Reaction Setup:** In a reaction vessel, combine phthalic anhydride, the synthesized butyl glycolate, and an amphoteric catalyst.
- **Heating:** Heat the reaction mixture to around 200°C.[3] This temperature is optimal for minimizing side reactions and allows for the recycling of any unreacted alcohol without further purification.[3]
- **Water Removal:** The water produced during the esterification is continuously removed by distillation to shift the equilibrium towards the formation of the diester product.[3]
- **Completion:** The reaction is driven to over 99.5% conversion to the diester.[3]
- **Purification:** The final product is purified through standard techniques such as vacuum distillation to remove any impurities.


b) Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of **Butyl Phthalyl Butyl Glycolate** in various samples can be performed using GC-MS.

- Sample Preparation:
 - Environmental Samples: For samples like water, soil, or sediment, extraction with an organic solvent is typically required.[11] Alternatively, for water samples, adsorption onto a polymer like Tenax can be used.[11]
 - Biological Samples: Extraction from biological matrices is necessary to isolate the analyte.
- Chromatographic Separation:
 - Instrument: A gas chromatograph equipped with a suitable capillary column (e.g., OV-25, OV-7, or OV-210) is used for separation.[3]
 - Carrier Gas: An inert gas like helium is used as the carrier gas.
 - Temperature Program: A temperature gradient is applied to the column to ensure the separation of the target analyte from other components in the sample.
- Mass Spectrometric Detection:
 - Ionization: As the separated components elute from the GC column, they are ionized, typically using electron ionization (EI).
 - Detection: The resulting ions are detected by a mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its unique fragmentation pattern.
 - Quantification: The concentration of **Butyl Phthalyl Butyl Glycolate** can be determined by comparing the peak area of the analyte to that of a known standard.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of **Butyl Phthalyl Butyl Glycolate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BUTYL PHTHALYL BUTYL GLYCOLATE | 85-70-1 [chemicalbook.com]
- 2. specialchem.com [specialchem.com]
- 3. Butyl phthalyl butyl glycolate | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Butyl Phthalyl Butyl Glycolate | 85-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Butyl Phthalyl Butyl Glycolate | CymitQuimica [cymitquimica.com]
- 7. Butylphthalyl butyl glycolate - CD Formulation [formulationbio.com]
- 8. Phthalic acid, butyl ester, ester with butyl glycolate [webbook.nist.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Synthetic method for butyl glycolate - Eureka | Patsnap [eureka.patsnap.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Butyl phthalyl butyl glycolate molecular weight and formula.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167150#butyl-phthalyl-butyl-glycolate-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com